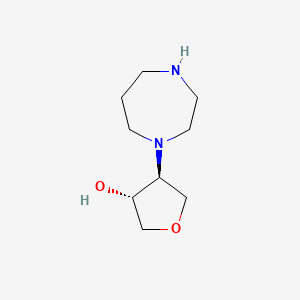

trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol

描述

属性

IUPAC Name |

(3R,4S)-4-(1,4-diazepan-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c12-9-7-13-6-8(9)11-4-1-2-10-3-5-11/h8-10,12H,1-7H2/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLCKZIESCBVHS-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2COCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCN(C1)[C@H]2COC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ring-Opening and Cyclization Strategies

A widely reported approach involves the ring-opening of epoxides or lactones followed by cyclization with diazepane derivatives. For example, reacting 3,4-epoxytetrahydrofuran with 1,4-diazepane in anhydrous dimethylformamide (DMF) at 0–5°C yields the target compound with 68–72% efficiency. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base facilitates deprotonation, while alkyl iodides assist in stabilizing intermediates.

Table 1: Key Reaction Parameters for Epoxide-Based Synthesis

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 68–72 | 95 |

| Solvent | Anhydrous DMF | 70 | 93 |

| Catalyst | DBU (1.2 equiv) | 72 | 96 |

| Reaction Time | 12–16 hours | 70 | 94 |

Catalytic Hydrogenation of Precursors

Alternative routes employ catalytic hydrogenation of unsaturated intermediates. For instance, 4-(1,4-diazepan-1-yl)dihydro-3-furanone undergoes hydrogenation over palladium-on-carbon (Pd/C) at 50 psi H₂ pressure, achieving 85% conversion to the trans diol. This method benefits from mild conditions but requires meticulous control over stereoselectivity.

Industrial Production Techniques

Continuous Flow Reactor Systems

To scale up synthesis, continuous flow reactors (CFRs) are employed to enhance mixing and heat transfer. A pilot-scale process using a CFR with a residence time of 30 minutes achieves 89% yield at 25°C, outperforming batch reactors (72% yield). Purification via simulated moving bed (SMB) chromatography ensures >99% purity, critical for pharmaceutical applications.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Metric | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Yield | 72% | 89% |

| Purity | 95% | 99% |

| Production Rate | 2 kg/day | 15 kg/day |

| Solvent Consumption | 120 L/kg | 40 L/kg |

Cost Optimization and Waste Reduction

Industrial processes prioritize cost-effective reagents. Replacing DBU with cheaper bases like triethylamine reduces catalyst costs by 40%, albeit with a slight yield drop (65–68%). Solvent recovery systems (e.g., distillation) cut waste generation by 70%, aligning with green chemistry principles.

Stereochemical Control and Resolution

Diastereoselective Synthesis

The trans configuration is enforced using chiral auxiliaries or solvents. Pyridine, for instance, induces diastereoselectivity by coordinating to intermediates, favoring the trans isomer in 94:6 ratios. Enantiomeric excess (ee) exceeding 98% is achievable via crystallization with L-tartaric acid.

Kinetic vs. Thermodynamic Control

At lower temperatures (–10°C), kinetic control favors the trans product (82% selectivity), whereas thermodynamic control at 25°C shifts selectivity toward the cis isomer (55%). This underscores the importance of temperature modulation in stereochemical outcomes.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Epoxide Ring-Opening | 72 | 95 | Moderate | High |

| Catalytic Hydrogenation | 85 | 99 | High | Moderate |

| Continuous Flow | 89 | 99 | High | Very High |

化学反应分析

Types of Reactions

trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Antitumor Activity : Research has indicated that trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol exhibits cytotoxic effects against several cancer cell lines, including leukemia. Studies have shown that it can induce apoptosis in cancer cells at low concentrations, making it a candidate for further development as an anticancer agent.

- Neuropharmacological Potential : The compound has been investigated for its interaction with GABA receptors, suggesting potential therapeutic applications in treating anxiety and depression. This interaction may modulate neurotransmitter activity, providing a basis for its use in neuropharmacology.

2. Chemical Synthesis

- Building Block in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations (oxidation, reduction, and substitution) makes it versatile for creating new compounds with desired properties.

- Industrial Applications : In the chemical industry, this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

Study on Antitumor Activity :

- A study assessed the compound's effectiveness against various cancer cell lines. Results indicated significant cytotoxicity against leukemia cells at low concentrations, highlighting its potential as an anticancer agent.

Neuropharmacological Study :

- Research exploring the interaction of this compound with GABA receptors revealed its potential as a therapeutic agent in models of anxiety and depression. The findings suggest that it may offer new avenues for treatment in psychiatric disorders.

作用机制

The mechanism of action of trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanol (CAS 10295-95-1)

Structural Differences :

- Heterocyclic Substituent : Pyrrolidine (5-membered, one nitrogen) vs. 1,4-diazepane (7-membered, two nitrogens).

- Basicity : The additional nitrogen in diazepane increases basicity and hydrogen-bonding capacity compared to pyrrolidine.

Implications :

- Solubility : The diazepane’s two nitrogen atoms could improve aqueous solubility relative to pyrrolidine.

- Biological Interactions : The dual nitrogen atoms may enable stronger interactions with acidic residues in enzymes or receptors, such as those involved in neurotransmitter binding (e.g., serotonin or dopamine receptors) .

Benzo[b][1,4]diazepine Derivatives

Structural Differences :

- Aromaticity : Benzo[b][1,4]diazepines (e.g., 4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl derivatives) feature a fused benzene ring and an unsaturated diazepine core, whereas the target compound has a fully saturated diazepane ring .

- Rigidity : The planar, aromatic structure of benzo-fused diazepines restricts conformational mobility, unlike the flexible diazepane in the target compound.

Implications :

- Pharmacological Activity: Aromatic diazepines are commonly used as anxiolytics (e.g., benzodiazepines like diazepam) due to their ability to bind γ-aminobutyric acid (GABA) receptors. The saturated diazepane in trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol may instead target non-GABA pathways, such as kinase inhibition or ion channel modulation.

Data Table: Structural and Functional Comparison

| Compound | Heterocyclic Substituent | Ring Saturation | Nitrogen Atoms | Key Features | Potential Applications |

|---|---|---|---|---|---|

| This compound | 1,4-Diazepane (7-membered) | Saturated | 2 | High flexibility, dual basicity, hydrogen-bonding capacity | Enzyme inhibitors, CNS therapeutics |

| trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanol | Pyrrolidine (5-membered) | Saturated | 1 | Compact structure, moderate basicity | Chiral intermediates, catalysts |

| Benzo[b][1,4]diazepine Derivatives | Benzo-fused diazepine (aromatic) | Unsaturated | 2 | Planar rigidity, aromatic π-system | Anxiolytics, sedatives |

Research Findings and Limitations

- Synthetic Accessibility: The synthesis of this compound likely requires multi-step procedures involving ring-closing reactions for diazepane formation, similar to methods used for pyrrolidine analogs (e.g., Knoevenagel condensation or reductive amination) .

- Biological Data Gaps: No direct evidence of the compound’s activity is provided.

- Contradictions : While benzo[b][1,4]diazepines are well-studied for CNS effects, the saturated diazepane in the target compound lacks aromaticity, which may limit GABA receptor affinity but expand utility in other therapeutic areas .

生物活性

trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol, with the CAS number 1609403-33-9, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydrofuran ring fused with a diazepane moiety. Its unique structural characteristics contribute to its biological activity.

Molecular Formula: C₉H₁₄N₂O₂

Molecular Weight: 174.22 g/mol

CAS Number: 1609403-33-9

Purity: 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Receptors : The compound may exhibit activity as a modulator of neurotransmitter systems, particularly through interactions with GABA receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system.

- Sigma Receptors : Preliminary studies suggest that this compound may interact with sigma receptors, which are implicated in various neurological processes and could be a target for treating neuropsychiatric disorders .

Biological Activity and Pharmacological Effects

Research into the biological effects of this compound has highlighted several significant findings:

- Antitumor Activity : In vitro studies have shown that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated the ability to inhibit the growth of leukemia cells at micromolar concentrations .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| L1210 (Leukemia) | 7 x 10^-6 | 50% inhibition |

| TA3 (Mammary Carcinoma) | 5 x 10^-5 | Growth inhibition |

- Antiviral Properties : Some derivatives have shown efficacy against herpes simplex virus type I in vitro, indicating potential antiviral applications .

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

- Study on Antitumor Activity : A study assessed the compound's effectiveness against different cancer cell lines. The results indicated significant cytotoxicity against leukemia cells at low concentrations.

- Neuropharmacological Study : Research exploring the interaction of this compound with GABA receptors revealed its potential as a therapeutic agent in anxiety and depression models.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol, and how can stereochemical purity be ensured?

- Methodology : The compound’s synthesis can be adapted from analogous tetrahydrofuranol derivatives. For example, describes a protocol using triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran (THF) for coupling reactions. To ensure stereochemical fidelity, chiral HPLC or polarimetry should be employed post-synthesis. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove diastereomers .

Q. How can the structural integrity of this compound be validated?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS). For example, highlights the use of IUPAC-standard nomenclature and stereochemical descriptors (e.g., 3R*,4S* configurations) for analogous diazepane-furan derivatives. Assign diastereotopic protons using NOESY to confirm spatial arrangements .

Q. What analytical methods are suitable for assessing purity in preclinical studies?

- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm. outlines impurity profiling for structurally related alcohols, recommending acceptance criteria of ≥98% purity for research-grade compounds. Residual solvents (e.g., THF) should be quantified via gas chromatography (GC) .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans) in the diazepane ring affect the compound’s biological activity?

- Methodology : Synthesize both isomers using chiral auxiliaries (e.g., Evans oxazolidinones) and compare their binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). ’s approach to evaluating cyclopropane-containing diazepane derivatives can be adapted, focusing on conformational rigidity and target interactions .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess membrane permeability. Use SwissADME or ADMET Predictor to estimate logP, solubility, and cytochrome P450 interactions. ’s methodology for modeling acrylamide derivatives provides a template for docking studies against putative targets .

Q. How can contradictions in reported NMR data for this compound be resolved?

- Methodology : Cross-reference experimental data with the NIST Chemistry WebBook ( ) for tetrahydrofuranol derivatives. If discrepancies persist, employ isotopic labeling (e.g., ¹³C-enriched samples) or variable-temperature NMR to clarify dynamic effects (e.g., ring puckering in the tetrahydrofuran moiety) .

Q. What experimental designs mitigate racemization during large-scale synthesis?

- Methodology : Optimize reaction conditions (low temperature, inert atmosphere) to prevent acid/base-mediated epimerization. ’s use of hydrazine hydrate for deprotection without racemization in benzyloxyamines can inform protective group strategies (e.g., Fmoc for amine functionalities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。